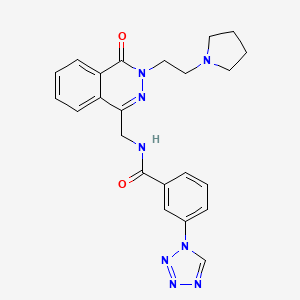

N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide

Description

N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide is a heterocyclic compound featuring a phthalazinone core modified with a pyrrolidinylethyl side chain and a benzamide group substituted with a tetrazole ring. The phthalazinone scaffold is known for its role in medicinal chemistry, particularly in kinase inhibition and anticancer activity . The pyrrolidinylethyl substituent may improve solubility and membrane permeability due to its basic amine functionality, a feature common in neuroactive or receptor-targeting compounds .

Properties

IUPAC Name |

N-[[4-oxo-3-(2-pyrrolidin-1-ylethyl)phthalazin-1-yl]methyl]-3-(tetrazol-1-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N8O2/c32-22(17-6-5-7-18(14-17)31-16-25-27-28-31)24-15-21-19-8-1-2-9-20(19)23(33)30(26-21)13-12-29-10-3-4-11-29/h1-2,5-9,14,16H,3-4,10-13,15H2,(H,24,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSZYNRNMHGOCTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCN2C(=O)C3=CC=CC=C3C(=N2)CNC(=O)C4=CC(=CC=C4)N5C=NN=N5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide is a complex organic compound with a unique structure that combines multiple pharmacologically relevant moieties. The biological activity of this compound has garnered interest due to its potential applications in medicinal chemistry, particularly in the development of therapeutic agents.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 444.5 g/mol. Its structure features a phthalazinone core, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties. The presence of the pyrrolidine and tetrazole groups further enhances its potential pharmacological effects.

Anticancer Properties

Recent studies have highlighted the anticancer potential of phthalazinone derivatives. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, a study focused on novel phthalazinone derivatives demonstrated significant inhibitory activity against human cancer cell lines, suggesting that this compound may also possess similar properties due to its structural similarities .

The mechanism by which phthalazinone derivatives exert their anticancer effects often involves the induction of apoptosis in cancer cells. This process can be mediated through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins. The specific interactions of this compound with cellular targets remain to be fully elucidated.

Anti-Virulence Activity

In addition to anticancer effects, compounds with similar structural features have been investigated for their anti-virulence properties against pathogenic bacteria. For example, research into anti-Virulence therapeutics has shown that certain phthalazinone derivatives can inhibit virulence factors produced by pathogenic bacteria, thus providing a dual action against infections .

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several pharmacologically relevant molecules (Table 1). Key analogues include:

Notes:

- MP = Melting Point.

Key Findings from Comparative Analysis

Solubility and Pharmacokinetics : The pyrrolidinylethyl side chain introduces a basic amine, contrasting with ’s lipophilic fluorophenyl and ’s ethylpyrazole. This may enhance aqueous solubility but reduce blood-brain barrier penetration compared to more hydrophobic analogues .

Thermal Stability : ’s compound (MP: 175–178°C) suggests moderate stability, while the target’s melting point is unreported. Crystallographic data from highlights the role of hydrogen bonding in stabilizing similar structures .

Synthetic Complexity: The target compound’s synthesis likely involves multi-step functionalization of the phthalazinone core, analogous to the Suzuki coupling and amidation steps described in .

Research Implications and Limitations

The lumping strategy () supports grouping such compounds based on shared heterocyclic cores and substituent reactivity, streamlining computational modeling . However, the absence of explicit binding or toxicity data necessitates further experimental validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.